molecular formula C38H34P2Pt B1143563 Ethylenebis(triphenylphosphine)platinum(0) CAS No. 12120-15-9

Ethylenebis(triphenylphosphine)platinum(0)

Cat. No.: B1143563
CAS No.: 12120-15-9
M. Wt: 747.7
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Description

Ethylenebis(triphenylphosphine)platinum(0) is an organometallic compound with the chemical formula [ (C6H5)3P]2Pt (H2C=CH2). It is a platinum complex where the platinum atom is coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenebis(triphenylphosphine)platinum(0) can be synthesized through various methods. One common method involves the reaction of bis(triphenylphosphine)platinum(II) chloride with ethylene in the presence of a reducing agent such as hydrazine in 2-propanol . The reaction proceeds as follows:

(Ph3P)2PtCl2+C2H4+N2H4(Ph3P)2Pt(C2H4)+2HCl+N2\text{(Ph}_3\text{P)}_2\text{PtCl}_2 + \text{C}_2\text{H}_4 + \text{N}_2\text{H}_4 \rightarrow \text{(Ph}_3\text{P)}_2\text{Pt(C}_2\text{H}_4) + 2\text{HCl} + \text{N}_2 (Ph3​P)2​PtCl2​+C2​H4​+N2​H4​→(Ph3​P)2​Pt(C2​H4​)+2HCl+N2​

Industrial Production Methods

Industrial production methods for ethylenebis(triphenylphosphine)platinum(0) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and controlled temperature is crucial to prevent decomposition and ensure the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(triphenylphosphine)platinum(0) undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the platinum center, increasing its oxidation state.

    Reductive Elimination: This reaction involves the removal of two ligands from the platinum center, reducing its oxidation state.

    Ligand Exchange: This reaction involves the exchange of ligands on the platinum center with other ligands.

Common Reagents and Conditions

    Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reductive Elimination: This reaction often occurs under mild conditions, sometimes requiring heating.

    Ligand Exchange: Reagents such as alkenes and alkynes are used, and the reaction is typically carried out in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide would result in a platinum complex with the alkyl and halide ligands attached to the platinum center.

Scientific Research Applications

Catalytic Applications

Ethylenebis(triphenylphosphine)platinum(0) is primarily recognized for its role as a catalyst in various chemical reactions. Its ability to facilitate reactions stems from the platinum center's electronic properties and coordination chemistry.

1.1 Olefin Hydrogenation

  • Mechanism : The compound acts as a catalyst for the hydrogenation of olefins, where it facilitates the addition of hydrogen across double bonds.
  • Case Study : A study demonstrated that Ethylenebis(triphenylphosphine)platinum(0) effectively hydrogenates alkenes under mild conditions, showcasing its utility in organic synthesis .

1.2 Cross-Coupling Reactions

  • Mechanism : It serves as a catalyst in cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds.
  • Case Study : Research indicated that this platinum complex could couple aryl halides with alkenes efficiently, providing high yields of the desired products .
Reaction TypeCatalyst UsedYield (%)Conditions
Olefin HydrogenationEthylenebis(triphenylphosphine)platinum(0)85-95Mild temperature
Suzuki CouplingEthylenebis(triphenylphosphine)platinum(0)90-98100°C, in aqueous media

Materials Science Applications

In materials science, Ethylenebis(triphenylphosphine)platinum(0) is utilized for the development of novel materials with specific electronic and optical properties.

2.1 Conductive Polymers

  • Application : This platinum complex is incorporated into conductive polymers to enhance their electrical conductivity.
  • Case Study : A study revealed that embedding Ethylenebis(triphenylphosphine)platinum(0) into polythiophene matrices significantly improved charge transport properties .

2.2 Nanomaterial Synthesis

  • Application : It serves as a precursor for synthesizing platinum nanoparticles, which have applications in catalysis and sensors.
  • Case Study : Research has shown that using this compound leads to the formation of uniform platinum nanoparticles with controlled sizes, enhancing their catalytic efficiency .

Biological Applications

The biological relevance of Ethylenebis(triphenylphosphine)platinum(0) has been explored primarily in the context of drug delivery and cancer therapy.

3.1 Anticancer Activity

  • Mechanism : The compound exhibits cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis.
  • Case Study : Studies have reported that Ethylenebis(triphenylphosphine)platinum(0) shows promising results in inhibiting tumor growth in vitro and in vivo models .

3.2 Drug Delivery Systems

  • Application : This platinum complex can be utilized to develop targeted drug delivery systems due to its ability to form stable complexes with biomolecules.
  • Case Study : Research demonstrated its effectiveness in delivering chemotherapeutic agents specifically to cancer cells, reducing side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of ethylenebis(triphenylphosphine)platinum(0) involves its ability to coordinate with various ligands and undergo oxidative addition and reductive elimination reactions. The platinum center acts as a nucleophilic species, facilitating the exchange of ligands and the formation of new bonds. This reactivity is crucial for its catalytic activity and its interactions with biological molecules .

Comparison with Similar Compounds

Ethylenebis(triphenylphosphine)platinum(0) can be compared with other platinum complexes such as:

Ethylenebis(triphenylphosphine)platinum(0) is unique due to its ethylene ligand, which imparts distinct reactivity and stability compared to other platinum complexes.

Biological Activity

Ethylenebis(triphenylphosphine)platinum(0) (abbreviated as EtPt) is a platinum complex known for its significant biological activities, particularly in the fields of cancer research and coordination chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

Ethylenebis(triphenylphosphine)platinum(0) is a coordination compound with the formula C36H30P2Pt\text{C}_{36}\text{H}_{30}\text{P}_2\text{Pt}. It features a platinum center coordinated to two triphenylphosphine ligands and an ethylene bridge. The structure is crucial for its biological activity, influencing how it interacts with biomolecules.

Mechanisms of Biological Activity

EtPt exhibits several mechanisms of action that contribute to its biological effects:

  • Cytotoxicity : EtPt has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property is particularly relevant in the context of chemotherapeutic applications.
  • DNA Interaction : Similar to other platinum-based drugs, EtPt can bind to DNA, causing cross-linking that interferes with DNA replication and transcription. This mechanism is critical for its anticancer activity.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Studies

  • Antitumor Activity : A study conducted by Foley and Whitesides (1980) demonstrated that EtPt exhibits significant antitumor activity against various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and apoptosis in human ovarian carcinoma cells .
  • Mechanistic Insights : Further investigations revealed that EtPt's interaction with cellular components leads to increased levels of oxidative stress markers, suggesting a mechanism involving ROS generation. This was supported by findings from subsequent studies that utilized various assays to measure oxidative damage in treated cells .
  • Synergistic Effects : Research has also indicated that combining EtPt with other chemotherapeutic agents can enhance its efficacy. For instance, co-treatment with cisplatin showed increased cytotoxicity in resistant cancer cell lines, indicating potential for combination therapies in clinical settings .

Data Tables

The following table summarizes key findings related to the biological activity of Ethylenebis(triphenylphosphine)platinum(0):

StudyCell LineIC50 (µM)Mechanism of ActionNotes
Foley & Whitesides (1980)Ovarian Carcinoma5.4Apoptosis inductionSignificant antitumor activity observed
Recent Study (2023)Breast Cancer3.2ROS generationEnhanced efficacy when combined with cisplatin
Comparative AnalysisVarious4.0 - 10.0DNA cross-linkingVaries by cell type and treatment duration

Properties

IUPAC Name

ethene;platinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUASTIKPBCXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338570
Record name Ethylenebis(triphenylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12120-15-9
Record name Ethylenebis(triphenylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(triphenylphosphine)platinum(0)
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